molecular formula C8H7F2NO B2724760 1-(4-Aminophenyl)-2,2-difluoroethan-1-one CAS No. 1393712-42-9

1-(4-Aminophenyl)-2,2-difluoroethan-1-one

Cat. No. B2724760
CAS RN: 1393712-42-9
M. Wt: 171.147
InChI Key: DRWYPSOSYPPHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “1-(4-Aminophenyl)-2,2-difluoroethan-1-one” were not found, a related compound “5-(4-aminophenyl)-10,15,20-triphenyl porphyrin (B)” was synthesized using the Lindsey method . This method might provide some insights into the possible synthesis of the compound you’re interested in.


Molecular Structure Analysis

The molecular structure of a related compound “4-(3-aminophenyl)benzonitrile” was studied with Density Functional Theory . The complete assignments of this compound were performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .

Future Directions

While specific future directions for “1-(4-Aminophenyl)-2,2-difluoroethan-1-one” were not found, a recent progress in advanced covalent organic framework composites for environmental remediation has been reported . This might provide some insights into the possible future directions for the compound you’re interested in.

properties

IUPAC Name

1-(4-aminophenyl)-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWYPSOSYPPHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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